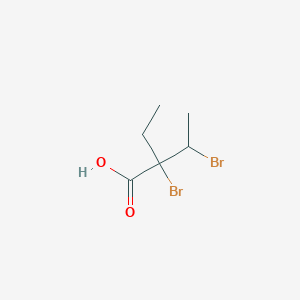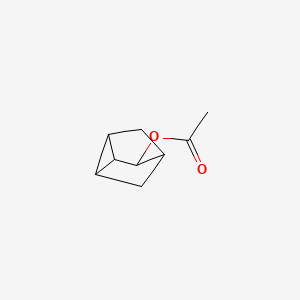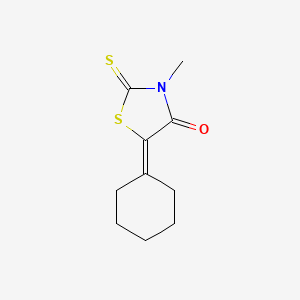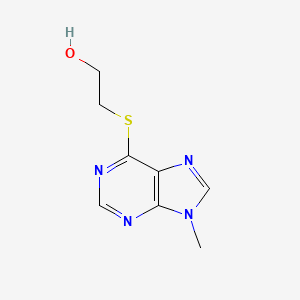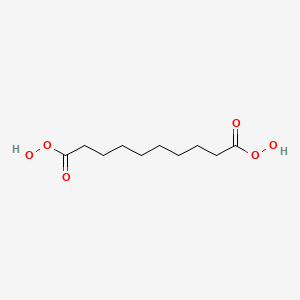
2,4,7-Triaminopteridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Triaminopteridine-6-carboxamide is a chemical compound with the molecular formula C7H8N8O. It is known for its unique structure, which includes three amino groups attached to a pteridine ring and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Triaminopteridine-6-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the direct condensation of carboxylic acids with amines in the presence of a catalyst such as titanium tetrachloride (TiCl4). This reaction is usually carried out in pyridine at elevated temperatures (around 85°C) to yield the desired amide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,7-Triaminopteridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2,4,7-Triaminopteridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as an anticancer, antifungal, and antibacterial agent due to its unique structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,7-Triaminopteridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 2,4,7-Triaminopteridine-6-carboxylic acid
- 2,4,6-Triaminopyrimidine
- 2,4-Diaminopteridine
Comparison: Compared to similar compounds, 2,4,7-Triaminopteridine-6-carboxamide is unique due to its specific arrangement of amino groups and the presence of a carboxamide groupFor instance, while 2,4,6-Triaminopyrimidine also contains multiple amino groups, it lacks the carboxamide functionality, which can significantly alter its chemical behavior and biological activity .
Eigenschaften
CAS-Nummer |
15167-22-3 |
|---|---|
Molekularformel |
C7H8N8O |
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
2,4,7-triaminopteridine-6-carboxamide |
InChI |
InChI=1S/C7H8N8O/c8-3-1(5(10)16)12-2-4(9)14-7(11)15-6(2)13-3/h(H2,10,16)(H6,8,9,11,13,14,15) |
InChI-Schlüssel |
QDXPFJVAPURLKO-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(N=C(N=C1N=C(C(=N2)C(=O)N)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


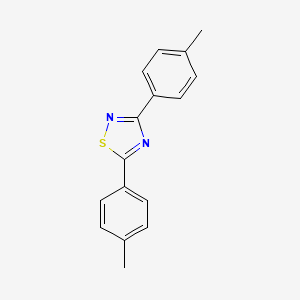
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)

![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
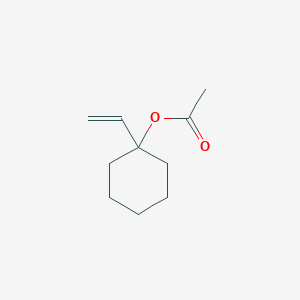
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
